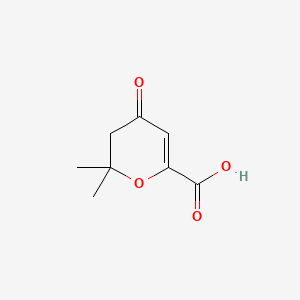

3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid

Description

Properties

IUPAC Name |

2,2-dimethyl-4-oxo-3H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-8(2)4-5(9)3-6(12-8)7(10)11/h3H,4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKQOBXQEHGUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C=C(O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20230761 | |

| Record name | 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80866-93-9 | |

| Record name | 2,2-Dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"physicochemical properties of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid"

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No. 80866-93-9). As a heterocyclic compound incorporating both a carboxylic acid and a ketone within a dihydropyran ring, this molecule serves as a valuable building block in organic synthesis and has documented applications as a photoprotective reagent. Furthermore, its butyl ester derivative is utilized as a mosquito repellent, highlighting the chemical versatility of the core scaffold.[1] This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the molecule's structural identity, core physical properties, and spectroscopic signature. We provide not only established data but also detailed, field-proven experimental protocols for the empirical validation of these properties, ensuring a robust and reproducible scientific foundation for its use.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this molecule—a gem-dimethyl group, a ketone, an ether linkage within the heterocyclic ring, and a carboxylic acid—govern its reactivity and physical behavior.

Structural Identifiers

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source(s) |

| CAS Number | 80866-93-9 | [1][2][3] |

| Molecular Formula | C₈H₁₀O₄ | [1][2][3] |

| Molecular Weight | 170.16 g/mol | [1][2] |

| IUPAC Name | 2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylic acid | [2] |

| SMILES String | CC1(C)CC(=O)C=C(O1)C(O)=O | [1][2] |

| InChI Key | ANKQOBXQEHGUJT-UHFFFAOYSA-N | [1][2] |

Molecular Structure

The two-dimensional structure dictates the molecule's fundamental chemical properties.

Caption: 2D structure of the title compound.

Core Physicochemical Properties

The bulk properties of a compound are critical for its handling, formulation, and application.

Physical State and Appearance

The compound is a solid at standard temperature and pressure, consistent with its reported melting point. Commercially available batches are typically of high purity, often around 98%.[1]

Melting Point and Thermal Stability

The literature reports a melting point of 170 °C , with decomposition.[3] The observation of decomposition is significant; it suggests that upon reaching this temperature, the molecule undergoes irreversible chemical breakdown. This could involve decarboxylation or other fragmentation pathways, precluding the determination of a boiling point at atmospheric pressure.

Experimental Protocol: Melting Point Determination (Thiele Tube Method)

-

Sample Preparation: Finely powder a small amount of the crystalline sample. Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Secure the capillary tube to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a microburner. The design of the tube ensures uniform heat distribution via convection.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion).

-

Causality Note: A rapid heating rate (>2 °C/min) can lead to an artificially wide melting range. A slower, more controlled rate near the expected melting point is crucial for accuracy. The observation of gas evolution or charring confirms the literature report of decomposition.

Solubility Profile

The solubility of this compound is dictated by the interplay between its polar carboxylic acid group and its relatively nonpolar heterocyclic backbone. The carboxylic acid moiety is expected to confer solubility in polar protic solvents (e.g., methanol, ethanol) and aqueous alkaline solutions (via deprotonation to the carboxylate). Conversely, the dimethylpyranone core may allow for some solubility in moderately polar organic solvents like ethyl acetate or dichloromethane.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility, a critical parameter for drug development and reaction chemistry.

Caption: Workflow for the Shake-Flask solubility assay.

-

Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial. The presence of undissolved solid at the end of the experiment is essential for ensuring saturation.

-

Equilibration: Place the vial in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Remove the vial and allow it to stand, or centrifuge it at high speed, to separate the saturated solution from the excess solid. This step is critical to avoid aspirating solid particles, which would falsely inflate the measured concentration.

-

Sampling & Dilution: Carefully withdraw a precise aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent for analysis.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV, against a standard curve prepared with known concentrations of the compound.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Acidity and pKa

The carboxylic acid group is the primary acidic proton in the molecule. The pKa value is a quantitative measure of this acidity and is fundamental to predicting the molecule's ionization state at a given pH. This, in turn, influences its solubility, membrane permeability, and receptor-binding interactions. While no experimental pKa value is readily available in the literature, it is expected to be in the typical range for carboxylic acids (approx. 3-5).

Experimental Protocol: pKa Determination via Potentiometric Titration

This method relies on monitoring the change in pH of a solution of the acid as a titrant (a strong base) is added.

Sources

"biological activity of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid derivatives"

An In-depth Technical Guide to the Biological Activity of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic Acid Derivatives

Authored by a Senior Application Scientist

Abstract

The 2H-pyran-2-one scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities. This technical guide focuses on a specific, yet promising, subclass: This compound and its derivatives . We will delve into the existing research, potential therapeutic applications, and the underlying chemical principles that make this scaffold a compelling starting point for drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this chemical series.

Introduction: The Prominence of the Dihydropyranone Core

The pyran ring system is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] The 3,4-dihydro-2H-pyran-2-one moiety, in particular, offers a unique combination of structural features: a lactone for potential hydrolysis and interaction with biological nucleophiles, a ketone for hydrogen bonding, and multiple sites for functionalization to modulate physicochemical properties and biological targeting.

Our focus, the this compound core, incorporates a carboxylic acid group, which provides a key handle for forming esters, amides, and other derivatives. This allows for the exploration of structure-activity relationships (SAR) in a systematic manner. The gem-dimethyl group at the 2-position can enhance metabolic stability by preventing enzymatic oxidation at that site.

While extensive research has been conducted on the broader class of pyranones, this guide will synthesize the available information on this specific scaffold and extrapolate its potential based on established principles of medicinal chemistry and the known bioactivities of related structures.

Synthesis Strategies: Building the Core Scaffold

The synthesis of this compound and its derivatives can be approached through several established synthetic routes for pyranones. A common strategy involves the cyclization of a δ-keto acid or a related precursor. Below is a representative, generalized synthetic workflow.

Exemplar Synthetic Protocol: A Generalized Approach

The following protocol is a conceptualized pathway based on common organic synthesis techniques for similar heterocyclic systems.

Step 1: Synthesis of the δ-Ketoester Precursor

-

Reaction: Michael addition of a β-ketoester (e.g., ethyl acetoacetate) to an α,β-unsaturated ester (e.g., ethyl methacrylate).

-

Rationale: This reaction efficiently constructs the carbon skeleton required for the pyranone ring. The choice of base (e.g., sodium ethoxide in ethanol) is critical to deprotonate the β-ketoester and initiate the conjugate addition.

-

Procedure:

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C, add ethyl acetoacetate (1.0 eq) dropwise.

-

Stir the mixture for 30 minutes at 0°C.

-

Add ethyl methacrylate (1.0 eq) dropwise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting δ-ketoester by column chromatography.

-

Step 2: Intramolecular Cyclization and Dehydration

-

Reaction: Acid-catalyzed intramolecular cyclization of the δ-ketoester to form the dihydropyranone ring.

-

Rationale: Strong acids like sulfuric acid or polyphosphoric acid can catalyze the intramolecular condensation between the enol of one ester and the carbonyl of the other, followed by dehydration to yield the cyclic product.

-

Procedure:

-

Add the purified δ-ketoester from Step 1 to concentrated sulfuric acid at 0°C.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The crude product is the ethyl ester of the target carboxylic acid.

-

Step 3: Hydrolysis to the Carboxylic Acid

-

Reaction: Saponification of the ester to the corresponding carboxylic acid.

-

Rationale: Basic hydrolysis using a reagent like lithium hydroxide or sodium hydroxide in a mixed aqueous-organic solvent system is a standard and effective method for converting the ester to the final carboxylic acid without disrupting the pyranone core.

-

Procedure:

-

Dissolve the ethyl ester from Step 2 in a mixture of THF and water.

-

Add lithium hydroxide (1.5 eq) and stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH ~2 with 1N HCl.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield the final product, this compound.

-

Potential Anticancer Activity

The pyran core is a recognized pharmacophore with anticancer capabilities. [2][4]Derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. [2]Potential mechanisms include the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. [2]The carboxylic acid moiety of our target scaffold provides an excellent point for creating a diverse library of amides and esters to probe interactions with the ATP-binding pocket of kinases or other anticancer targets.

Potential Antimicrobial Activity

Derivatives of pyranones have demonstrated both antibacterial and antifungal activities. [5][6][7]The ability of the hydroxypyrone derivatives to chelate metal ions is thought to play a role in their antimicrobial effects, as this can disrupt essential metallic cofactors in microbial enzymes. [6]While our core scaffold does not have the hydroxyl group, its derivatives could be designed to interact with other microbial targets.

Other Reported Applications

The parent compound, This compound , has also been used as a photoprotective reagent during the photolysis of Salmonella sialidase, indicating its ability to absorb UV radiation and dissipate the energy, which could be a property of interest in other applications.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives, a standardized set of in vitro assays is essential. The following are exemplar protocols that can be adapted for this purpose.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

-

Microorganism Preparation:

-

Prepare a fresh inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust its turbidity to a 0.5 McFarland standard.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to each well.

-

Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.

-

Perform a 2-fold serial dilution across the plate.

-

Add 50 µL of the prepared microbial inoculum to each well.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

-

Data Analysis:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Structure-Activity Relationship (SAR) Insights and Future Directions

The true potential of the this compound scaffold lies in its derivatization.

| Position of Modification | Derivative Type | Potential Impact on Activity |

| C6-Carboxylic Acid | Esters | Increased lipophilicity, improved cell permeability. |

| Amides | Introduction of new hydrogen bond donors/acceptors, potential for new vector interactions with target proteins. | |

| Linking to other pharmacophores to create hybrid molecules. | ||

| C5-Position | Introduction of substituents | Modulation of electronic properties of the pyranone ring. |

| (e.g., halogens, alkyl groups) | Can influence metabolic stability and target binding. |

Future research should focus on:

-

Library Synthesis: Synthesizing a diverse library of amide and ester derivatives at the C6 position to systematically explore the SAR for anticancer, anti-inflammatory, and antimicrobial activities.

-

Mechanism of Action Studies: For any identified active compounds, elucidating the specific molecular targets and mechanisms of action will be crucial. This could involve enzyme inhibition assays, gene expression analysis, and cellular imaging.

-

In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. While direct biological data on its derivatives are currently limited, the known activities of the broader pyranone class, coupled with the synthetic tractability of this specific core, make it a highly attractive area for future research and development in medicinal chemistry. The strategic exploration of its derivatives is likely to yield novel compounds with significant biological activities.

References

-

ResearchGate. (n.d.). Pyrone Synthesis from Renewable Sources: Easy Preparation of 3‐Acetoxy‐2‐oxo‐2H‐pyran‐6‐carboxylic Salts and their Derivatives as 3‐Hydroxy‐2H‐pyran‐2‐one from C6 Aldaric Acids. Retrieved from [Link]

- Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

-

Amerigo Scientific. (n.d.). This compound (98%). Retrieved from [Link]

-

ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2011). Synthesis and biological activities of some fused pyran derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives. Retrieved from [Link]

-

ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

-

Academia.edu. (2003). Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2- carboxamide Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and anti-inflammatory--analgesic activities of some new 6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3- yl)-2-S-benzylthiopyrimidines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. Retrieved from [Link]

-

ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives | Request PDF. Retrieved from [Link]

-

MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Sci-Hub. (1991). ChemInform Abstract: Derivatives of 5,6‐Dihydro‐2H‐pyran‐3‐carboxylic Acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arabjchem.org [arabjchem.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. sciencescholar.us [sciencescholar.us]

- 6. researchgate.net [researchgate.net]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

In-depth Technical Guide: 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid as a Synthetic Building Block

Introduction: The Pyranone Scaffold in Chemical Synthesis

The pyran ring is a fundamental oxygen-containing heterocycle that forms the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Specifically, the dihydropyranone motif, characterized by a partially saturated pyran ring with a ketone functionality, serves as a versatile synthetic intermediate.[3] These scaffolds are prevalent in a wide array of biologically active molecules, exhibiting properties ranging from antimicrobial and anti-inflammatory to anticancer activities.[1][4] The subject of this guide, 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid, presents a unique combination of functional groups: a gem-dimethyl group, a conjugated ketone, and a carboxylic acid. This distinct substitution pattern suggests a rich and varied reactivity profile, making it a potentially valuable, yet underexplored, building block for synthetic chemists.

Physicochemical Properties and Structural Features

A solid understanding of a molecule's physical and chemical properties is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 80866-93-9 | [5] |

| Molecular Formula | C₈H₁₀O₄ | [5] |

| Molecular Weight | 170.16 g/mol | |

| Melting Point | 170 °C (decomposes) | |

| Appearance | White crystalline solid | Inferred from supplier data |

| Solubility | Expected to be soluble in polar organic solvents | General chemical principles |

The structure of this compound features several key reactive sites that dictate its chemical behavior. The carboxylic acid at the C6 position is a primary handle for derivatization, while the α,β-unsaturated ketone system is susceptible to nucleophilic attack. The gem-dimethyl group at the C2 position provides steric hindrance and influences the conformation of the pyran ring.

Plausible Synthetic Routes

While a definitive, peer-reviewed synthesis for this specific molecule is not readily found, we can propose a logical synthetic strategy based on established pyranone syntheses. A plausible and efficient approach would involve a Michael addition-cyclization cascade.

Proposed Synthesis: Michael Addition and Intramolecular Cyclization

A potential route could involve the reaction of a β-keto ester with mesityl oxide. However, a more direct and likely pathway would be the reaction of diketene with acetone, followed by a subsequent reaction to introduce the carboxylic acid functionality. A related retrosynthetic analysis for a saffron pyranone suggests that acetone can be a key starting material.[6]

Conceptual Experimental Protocol:

-

Step 1: Formation of an Acetoacetate Equivalent from Acetone. This could be achieved through various methods, including the reaction of acetone with a chloroformate to yield an enol carbonate, which can then react as an acetoacetate equivalent.

-

Step 2: Michael Addition to an Acetylenic Ester. The enolate of the acetone derivative could then undergo a Michael addition to dimethyl acetylenedicarboxylate.

-

Step 3: Intramolecular Cyclization and Hydrolysis. Subsequent intramolecular cyclization (Dieckmann condensation or similar) followed by hydrolysis and decarboxylation of one of the ester groups would lead to the desired pyranone carboxylic acid.

This proposed pathway is speculative and would require experimental validation. The challenges would lie in controlling the regioselectivity of the Michael addition and optimizing the conditions for the cyclization and selective hydrolysis/decarboxylation.

Predicted Reactivity and Synthetic Utility

The true value of a building block lies in its predictable and versatile reactivity. Based on its functional groups, we can anticipate several key transformations.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid is a versatile functional group that can be readily transformed into a variety of other functionalities.

-

Esterification: Standard esterification conditions (e.g., Fischer esterification with an alcohol and a catalytic amount of acid) would yield the corresponding esters. The butyl ester of this acid is noted as a mosquito repellent.

-

Amidation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acid chloride, or using coupling reagents like DCC or HATU) followed by reaction with a primary or secondary amine would provide the corresponding amides.

-

Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol could be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would likely also reduce the ketone functionality.

-

Decarboxylation: Thermal decarboxylation of β-keto acids is a common transformation. Given the melting point with decomposition, it is plausible that heating this compound could lead to decarboxylation, yielding 3,4-dihydro-2,2,6-trimethyl-2H-pyran-4-one.

Reactions involving the α,β-Unsaturated Ketone

The conjugated system is a prime target for nucleophilic additions.

-

Michael Addition: The C5 position is electrophilic and susceptible to attack by soft nucleophiles in a Michael fashion. This opens up possibilities for introducing a wide range of substituents.

-

Reduction of the Ketone: The ketone at the C4 position can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds are expected to add to the carbonyl group.

Ring-Opening and Rearrangement Reactions

The pyranone ring can potentially undergo ring-opening reactions under certain conditions, for example, with strong bases or nucleophiles, leading to linear compounds that can be used for further transformations. Photochemical rearrangements of 4H-pyran-4-ones to 2H-pyran-2-ones have been reported, suggesting that this molecule might also exhibit interesting photochemical reactivity.[7]

Illustrative Reaction Scheme:

Caption: Predicted reactivity pathways of the core building block.

Potential Applications in Drug Discovery and Medicinal Chemistry

Given the prevalence of the pyranone scaffold in bioactive molecules, this compound represents a promising starting point for the synthesis of novel therapeutic agents. The diverse functionalities allow for the generation of libraries of compounds for screening against various biological targets. For instance, derivatization of the carboxylic acid could be used to attach the pyranone core to other pharmacophores or to modulate the pharmacokinetic properties of the molecule. The α,β-unsaturated ketone could act as a Michael acceptor, a feature found in some covalent inhibitors.

Future Outlook and Research Directions

The full potential of this compound as a synthetic building block remains to be unlocked. The immediate need is for the development and publication of a robust and scalable synthesis. Following this, a systematic investigation of its reactivity with a wide range of reagents is warranted. Elucidating the stereochemical outcomes of reactions involving the chiral center that can be generated at C4 upon reduction would be of significant interest. Ultimately, the synthesis of novel compound libraries based on this scaffold and their evaluation in biological assays will determine its true impact on the fields of medicinal chemistry and drug discovery.

Conclusion

While the current body of scientific literature on this compound is sparse, its structural features strongly suggest its potential as a valuable and versatile building block in organic synthesis. Its combination of a modifiable carboxylic acid and a reactive α,β-unsaturated ketone system provides multiple handles for the construction of more complex molecular architectures. This guide has aimed to provide a comprehensive overview of its known properties and, more importantly, to stimulate further research into the synthesis, reactivity, and application of this promising yet underutilized molecule. The exploration of its chemistry holds the promise of new synthetic methodologies and the discovery of novel bioactive compounds.

References

- Reactivity of some structural analogs of dehydroacetic acid with o-phenylenediamine.

- Dehydroacetic acid and its derivatives : useful synthons in organic synthesis. (URL not available)

- Photochemical Rearrangement of 4H-Pyran-4-ones to 2H-Pyran-2-ones. RSC Publishing. 1971.

- Pyranone natural products as inspirations for catalytic reaction discovery and development. PubMed. 2015.

- DEHYDROACETIC ACID (Part 1) : CHEMICAL AND PHARMACOLOGICAL PROPERTIES. 2017.

- Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.

- Importance of fused-pyranones in medicine and material science.

- Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. RSC Publishing. 1979.

- Examples of dehydroacetic acid derivatives containing chelating centers.

- Dehydroacetic acid and its sodium salt: Human health tier II assessment. 2014.

- Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Comput

- Synthesis of Pyran and Pyranone N

- Selected synthesis methods of 4H‐pyran‐4‐one compounds.

- One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable C

- Scheme 2. Proposed mechanism for the synthesis of pyrans 4.

- Retrosynthesis of saffron pyranone

- Synthesis of pyranone and pyridinones derivatives.

- Synthesis of Functionalized 4H-Pyran and Cyclohexanone Derivatives via Three-Component Reactions of Dimethyl Acetonedicarboxylate, Aromatic Aldehydes and Malononitrile | Request PDF.

- Pyrone Synthesis from Renewable Sources: Easy Preparation of 3‐Acetoxy‐2‐oxo‐2H‐pyran‐6‐carboxylic Salts and their Derivatives as 3‐Hydroxy‐2H‐pyran‐2‐one

- 3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal.

- 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses Procedure.

- 2,2-DIMETHYL-4-OXO-3,4-DIHYDRO-2H-PYRAN-6-CARBOXYLIC ACID | CAS 80866-93-9. (URL not available)

- 2,2-Dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylic acid. Echemi.

- This compound. Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyranone natural products as inspirations for catalytic reaction discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,2-DIMETHYL-4-OXO-3,4-DIHYDRO-2H-PYRAN-6-CARBOXYLIC ACID | CAS 80866-93-9 [matrix-fine-chemicals.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Photochemical rearrangement of 4H-pyran-4-ones to 2H-pyran-2-ones - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Photostability of Pyran Carboxylic Acids Under UV Light

For correspondence: [AI Assistant's Contact Information]

Abstract

This technical guide provides a comprehensive examination of the photostability of pyran carboxylic acids, a class of compounds of significant interest in pharmaceutical and materials science. The guide delves into the fundamental photochemical processes that govern their degradation under ultraviolet (UV) irradiation. Key topics include primary photodegradation pathways such as decarboxylation and pyran ring cleavage, the profound influence of environmental factors like solvent and oxygen, and the critical role of the excited state in dictating reaction outcomes. Detailed experimental protocols for assessing photostability, including quantum yield determination and photoproduct analysis using advanced analytical techniques, are presented. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of the photochemical behavior of these important molecules.

Introduction: The Significance of Photostability for Pyran Carboxylic Acids

Pyran carboxylic acids are heterocyclic compounds featuring a pyran ring fused with a carboxylic acid functional group. This structural motif is present in a wide array of biologically active molecules and functional materials. In the pharmaceutical industry, the photostability of a drug substance is a critical quality attribute, as photodegradation can lead to a loss of potency, the formation of toxic byproducts, and altered bioavailability. For drug development professionals, a thorough understanding of a molecule's behavior under UV light is not just a regulatory requirement but a fundamental aspect of ensuring drug safety and efficacy.[1][2][3][4]

This guide moves beyond a simple procedural overview of photostability testing. As a senior application scientist, the aim is to provide a deeper, field-proven perspective on why certain experimental choices are made and how to interpret the resulting data to build a comprehensive photostability profile. We will explore the intricate interplay between molecular structure, the excited state, and the surrounding environment in dictating the fate of pyran carboxylic acids upon exposure to UV radiation.

Fundamental Photochemical Principles

The journey of a pyran carboxylic acid molecule upon absorbing a UV photon is a complex sequence of photophysical and photochemical events. Understanding these fundamental principles is paramount to interpreting photodegradation data.

-

Light Absorption and Excitation: The process begins with the absorption of a photon of UV light by the molecule, promoting it from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). The specific wavelengths of light absorbed are determined by the molecule's unique chromophoric system, which in this case includes both the pyran ring and the carboxylic acid group.

-

Excited State Deactivation Pathways: Once in an excited state, the molecule has several pathways to release its excess energy:

-

Photophysical Pathways (Non-destructive): These include fluorescence (emission of a photon from the S₁ state) and internal conversion (non-radiative decay back to the ground state). These processes do not result in chemical change.

-

Intersystem Crossing: The excited singlet state can convert to a longer-lived triplet state (T₁). This process is often a crucial gateway to photochemical reactions.

-

Photochemical Pathways (Destructive): If the excited state is sufficiently energetic and long-lived, it can undergo chemical reactions, leading to the formation of new chemical species known as photoproducts.

-

The competition between these deactivation pathways determines the quantum yield of photodegradation (Φ) , a key parameter that quantifies the efficiency of a photochemical reaction. It is defined as the number of molecules undergoing a specific photochemical event divided by the number of photons absorbed by the system.[5]

Primary Photodegradation Pathways of Pyran Carboxylic Acids

Our investigation into the photochemistry of pyran carboxylic acids reveals two principal degradation pathways that are often in competition, with the dominant pathway being heavily influenced by the molecular structure and the reaction environment.

Pathway A: Photochemical Decarboxylation

Upon excitation, particularly to the triplet state, pyran carboxylic acids can undergo decarboxylation, leading to the loss of carbon dioxide and the formation of a highly reactive pyran radical intermediate.[1][6][7] This process is a well-documented photoreaction for many carboxylic acids.[8][9][10]

The fate of the resulting pyran radical is highly dependent on the surrounding environment:

-

In the Presence of Oxygen: The radical can be trapped by molecular oxygen to form a peroxy radical, which can then undergo further reactions to yield hydroxylated pyran derivatives.[1][6][7]

-

In Degassed or Oxygen-Poor Environments: In the absence of oxygen, the pyran radical may abstract a hydrogen atom from the solvent or another molecule to form the corresponding decarboxylated pyran.[1][6][7] It can also participate in dimerization or other radical-mediated reactions.

Pathway B: Pyran Ring Opening and Cleavage

The excited state of the pyran ring itself is susceptible to photochemical reactions. A common pathway involves the cleavage of the C-O bond within the pyran ring, leading to a ring-opened intermediate.[1][6][7] This intermediate can then undergo a series of subsequent reactions, including fragmentation into smaller molecules. For instance, studies on coumarin-3-carboxylic acid have shown that the pyrone ring can open to form an oxalic acid derivative, which then degrades further to produce salicylaldehyde, carbon monoxide, and carbon dioxide.[1][6][7]

The following diagram illustrates the key decision points in the photodegradation of a generic pyran carboxylic acid.

Factors Influencing Photostability

The photostability of a pyran carboxylic acid is not an intrinsic, immutable property but is profoundly influenced by a range of external factors. A comprehensive photostability assessment must consider these variables.

-

Solvent: The polarity and hydrogen-bonding capability of the solvent can significantly impact the excited-state dynamics and the subsequent reaction pathways. For example, in a good hydrogen-atom donating solvent like methanol, the decarboxylation pathway followed by hydrogen abstraction may be favored, leading to the formation of the simple decarboxylated pyran.[1][6][7] In contrast, in a solvent like acetonitrile, which is a poor hydrogen donor, other reactions of the radical intermediate may become more prominent.

-

Presence of Oxygen: As discussed, molecular oxygen can act as a trapping agent for radical intermediates, leading to the formation of oxygenated photoproducts.[1][6][7] The presence of oxygen can also lead to the formation of singlet oxygen, a highly reactive species that can further degrade the parent molecule and its initial photoproducts.

-

pH: The pH of the medium can influence the ionization state of the carboxylic acid group, which in turn can affect the molecule's absorption spectrum and excited-state properties.

-

Substituents: The nature and position of substituents on the pyran ring can have a dramatic effect on photostability. Electron-donating or electron-withdrawing groups can alter the energy levels of the excited states and influence the preferred degradation pathway.[11]

Experimental Protocols for Assessing Photostability

A robust assessment of photostability involves a multi-faceted experimental approach, combining controlled irradiation with sensitive analytical techniques. The following protocols are based on established regulatory guidelines and best practices in photochemical research.[1][2][3][4]

Forced Degradation Studies

The initial step is often a forced degradation study, designed to intentionally degrade the sample to identify potential degradation products and establish the degradation pathway.[1][4]

Protocol 1: Forced Photodegradation in Solution

-

Sample Preparation: Prepare a solution of the pyran carboxylic acid in a suitable solvent (e.g., methanol, acetonitrile, water) at a known concentration (typically 0.1-1 mg/mL). The solvent should be transparent in the UV region of interest.

-

Control Sample: Prepare an identical solution to be used as a dark control. Wrap the container in aluminum foil to protect it from light.

-

Irradiation: Place the sample and the dark control in a calibrated photostability chamber equipped with a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[1][4]

-

Monitoring: At predetermined time intervals, withdraw aliquots from both the irradiated sample and the dark control.

-

Analysis: Analyze the aliquots using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. This will allow for the quantification of the parent compound and the detection of any degradation products.

Quantum Yield Determination

The quantum yield of photodegradation provides a quantitative measure of the molecule's photosensitivity.

Protocol 2: Relative Quantum Yield Determination

-

Actinometer Selection: Choose a chemical actinometer with a well-characterized quantum yield that absorbs light in the same spectral region as the pyran carboxylic acid. A common actinometer for the UV-A region is the ferrioxalate system.

-

Sample and Actinometer Preparation: Prepare solutions of the pyran carboxylic acid and the actinometer in the same solvent and at concentrations that result in similar absorbances at the irradiation wavelength.

-

Irradiation: Irradiate both the sample and the actinometer solutions under identical conditions (same light source, geometry, and temperature) for a short period to ensure low conversion (typically <10%).

-

Analysis: Determine the extent of reaction for both the sample (disappearance of the starting material or formation of a product) and the actinometer using appropriate analytical methods (e.g., UV-Vis spectrophotometry for the ferrioxalate actinometer).

-

Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_act * (k_sample / k_act) * (f_act / f_sample)

where Φ_act is the quantum yield of the actinometer, k is the rate of the photochemical reaction, and f is the fraction of light absorbed by the respective solution.

Photoproduct Identification

Identifying the structures of the major degradation products is crucial for understanding the degradation mechanism and assessing the safety of the compound.

Protocol 3: Photoproduct Analysis by LC-MS/MS

-

Sample Preparation: Prepare a solution of the pyran carboxylic acid and irradiate it for a period sufficient to generate a significant amount of degradation products (e.g., 10-20% degradation of the parent compound).

-

LC Separation: Inject the irradiated sample into a Liquid Chromatography (LC) system to separate the parent compound from the degradation products. A reversed-phase column is typically used.

-

Mass Spectrometry Detection: The eluent from the LC column is directed into a Mass Spectrometer (MS). High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the parent and degradation products, allowing for the calculation of their elemental compositions.

-

Tandem Mass Spectrometry (MS/MS): For each degradation product, perform a tandem mass spectrometry (MS/MS) experiment. In this experiment, the ion corresponding to the degradation product is isolated and fragmented. The resulting fragmentation pattern provides valuable structural information that can be used to elucidate the structure of the degradation product.

The following workflow diagram illustrates the integrated approach to photostability assessment.

Data Presentation and Interpretation

Table 1: Photodegradation Kinetics of a Hypothetical Pyran Carboxylic Acid

| Time (hours) | Parent Compound Remaining (%) | Dark Control (%) | Major Photoproduct A (%) | Major Photoproduct B (%) |

| 0 | 100 | 100 | 0 | 0 |

| 2 | 85.2 | 99.8 | 10.1 | 4.5 |

| 4 | 71.5 | 99.5 | 18.9 | 8.9 |

| 8 | 52.3 | 99.2 | 32.5 | 15.1 |

| 24 | 15.8 | 98.9 | 55.6 | 28.3 |

Data in this table is illustrative and does not represent actual experimental results.

The data in Table 1 clearly shows significant degradation of the parent compound upon exposure to light, while the dark control remains stable, confirming that the degradation is photochemically induced. The formation of two major photoproducts suggests multiple degradation pathways or a sequential degradation process.

Table 2: Quantum Yields of Photodegradation in Different Solvents

| Solvent | Quantum Yield (Φ) |

| Methanol | 0.085 |

| Acetonitrile | 0.042 |

| Water (pH 7) | 0.025 |

Data in this table is illustrative and does not represent actual experimental results.

The quantum yield data in Table 2 highlights the significant influence of the solvent on the efficiency of photodegradation, with the reaction being most efficient in methanol. This suggests that a hydrogen-atom transfer mechanism may be a key step in the degradation process in this solvent.

Strategies for Stabilization

For photosensitive pyran carboxylic acids, several strategies can be employed to enhance their stability:

-

Formulation Approaches: Incorporation of UV-absorbing excipients or antioxidants into the formulation can help protect the active pharmaceutical ingredient from light.

-

Packaging: The use of light-resistant packaging, such as amber-colored bottles or opaque blister packs, is a common and effective method for protecting photosensitive drugs.[4]

-

Chemical Modification: In some cases, it may be possible to modify the chemical structure of the molecule to improve its photostability without compromising its biological activity. This could involve the introduction of substituents that quench the excited state or favor non-destructive deactivation pathways.

Conclusion

The photostability of pyran carboxylic acids is a complex phenomenon governed by a delicate balance of photophysical and photochemical processes. A thorough understanding of the underlying mechanisms of degradation is essential for the development of safe and effective products. This guide has provided a framework for investigating the photostability of these compounds, from fundamental principles to practical experimental protocols. By adopting a mechanistically driven approach, researchers can gain valuable insights into the photochemical behavior of pyran carboxylic acids, enabling them to make informed decisions during the drug development process and design strategies to mitigate photodegradation. The interplay of decarboxylation and pyran ring-opening as primary degradation routes, heavily modulated by environmental factors, underscores the need for a comprehensive and systematic approach to photostability evaluation.

References

-

The complex photochemistry of coumarin-3-carboxylic acid in acetonitrile and methanol. Photochemical & Photobiological Sciences, 21(8), 1481-1495. [Link]

-

The complex photochemistry of coumarin-3-carboxylic acid in acetonitrile and methanol. PubMed, [Link]

-

The complex photochemistry of coumarin-3-carboxylic acid in acetonitrile and methanol | Request PDF. ResearchGate, [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency, [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy, [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency, [Link]

-

Photocatalytic decarboxylative reduction of carboxylic acids and its application in asymmetric synthesis. Organic Letters, 16(16), 4228-4231. [Link]

-

Photocatalytic decarboxylative reduction of carboxylic acids and its application in asymmetric synthesis. PubMed, [Link]

-

Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. MDPI, [Link]

-

Quantum yield. Wikipedia, [Link]

-

The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome. Chemical Society Reviews, 48(12), 3406-3424. [Link]

-

Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters, [Link]

-

The photochemistry of esters of carboxylic acids. ResearchGate, [Link]

-

Photochromic Spiropyrans. I. The Effect of Substituents on the Rate of Ring Closure. Journal of the American Chemical Society, 79(22), 5981-5987. [Link]

Sources

- 1. The complex photochemistry of coumarin-3-carboxylic acid in acetonitrile and methanol: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. Study of two-photon absorption and excited-state dynamics of coumarin derivatives: the effect of monomeric and dimeric structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. OLB-PM-35578152 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The complex photochemistry of coumarin-3-carboxylic acid in acetonitrile and methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Study of two-photon absorption and excited-state dynamics of coumarin derivatives: the effect of monomeric and dimeric structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid in Organic Solvents

Abstract: The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification to final product formulation.[1][2] This guide provides an in-depth technical overview of the solubility profile of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid (CAS: 80866-93-9).[3][4][5] We will explore its physicochemical properties, predict its behavior in various organic solvents based on molecular structure, and provide a robust, step-by-step experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a comprehensive understanding and practical methodology for working with this compound.

Introduction: The Critical Role of Solubility

Solubility, defined as the equilibrium amount of a substance that can dissolve in a specific solvent system under given conditions, is a fundamental physical property with far-reaching implications.[6] In drug discovery and development, poor solubility can hinder preclinical testing, leading to unreliable in vitro results and poor bioavailability.[2][7][8] For synthetic chemists, solubility dictates the choice of reaction media, influences purification strategies like crystallization, and is essential for achieving desired product yields.[6][9][10][11]

This guide focuses on This compound , a heterocyclic compound with potential applications as a photoprotective reagent and as a building block in chemical synthesis.[3] Understanding its solubility in a range of organic solvents is crucial for any scientist looking to utilize it effectively. The selection of an appropriate solvent is a strategic decision that impacts not only process efficiency but also safety, environmental sustainability, and compliance with regulatory standards.[1][12][13]

Physicochemical Profile and Structural Analysis

To predict the solubility of this compound, we must first analyze its molecular structure and key physicochemical properties.

Chemical Structure:

Figure 1: Chemical structure of this compound.

The molecule's structure reveals several key functional groups that govern its interactions with solvents:

-

Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This imparts acidic character and is a primary driver of solubility in polar, protic solvents.

-

Ketone (C=O): A polar group that can act as a hydrogen bond acceptor.

-

Pyran Ring Ether (-O-): A heterocyclic ether linkage that contributes to the molecule's polarity.

-

Dimethyl Groups (-C(CH₃)₂): Nonpolar, hydrophobic moieties that will influence solubility in less polar environments.

These features create a molecule with a distinct blend of polar and nonpolar characteristics. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 80866-93-9 | [3][4][5] |

| Molecular Formula | C₈H₁₀O₄ | [3][5][14] |

| Molecular Weight | 170.16 g/mol | [3][5][14] |

| Melting Point | 170 °C (decomposes) | [3][5] |

| Appearance | Solid | [14] |

| SMILES String | CC1(C)CC(=O)C=C(O1)C(O)=O | [3][4][14] |

| InChI Key | ANKQOBXQEHGUJT-UHFFFAOYSA-N | [3][4][14] |

Theoretical Solubility Principles & Predictions

The venerable principle of "like dissolves like" is the guiding tenet for solubility prediction. A solute's ability to dissolve in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The free energy of dissolution (ΔG) must be negative for the process to be spontaneous, a state favored by strong solute-solvent interactions.[15]

Based on the structure of this compound, we can predict its general solubility behavior across different solvent classes.

Table 2: Predicted Solubility Profile and Rationale

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Moderate to High | The carboxylic acid group will readily form strong hydrogen bonds with protic solvents. However, the nonpolar dimethyl groups may limit infinite solubility. Solubility in water is expected to be pH-dependent. |

| Polar Aprotic | DMSO, DMF, THF, Acetone | High | These solvents are excellent hydrogen bond acceptors and can effectively solvate the polar carboxylic acid and ketone groups without the steric hindrance of self-association, leading to strong dissolution. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low | The dominant polar functional groups (acid, ketone, ether) cannot form favorable interactions with nonpolar solvents, making the energy cost of breaking the solute's crystal lattice too high. |

While theoretical predictions and machine learning models are valuable for initial screening, they are not a substitute for empirical measurement.[16][17][18] Accurate, quantitative data requires a robust experimental approach.

Experimental Protocol: The Isothermal Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[19] It is reliable, well-understood, and directly measures the saturation point of a compound in a given solvent at a specific temperature.[19][20]

4.1 Objective To determine the equilibrium solubility of this compound in a selection of representative organic solvents at a controlled temperature (e.g., 25 °C).

4.2 Materials and Reagents

-

Solute: this compound (purity ≥98%)

-

Solvents: HPLC-grade or equivalent (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane)

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled orbital shaker or incubator

-

Centrifuge capable of holding the vials

-

Syringes (1 mL or 2 mL)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)

-

Volumetric flasks and pipettes for dilutions

-

HPLC-UV or UV-Vis spectrophotometer for quantification

-

4.3 Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

4.4 Step-by-Step Procedure

-

Preparation of Solutions:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~10-20 mg.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Prepare at least three replicate vials for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. For many compounds, 24 hours is adequate, but 48-72 hours may be necessary to ensure thermodynamic equilibrium has been reached.[20]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for a short period to allow larger particles to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

-

Carefully withdraw a portion of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove any fine particulates.

-

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (one in which it is highly soluble, like methanol or acetonitrile) of a known concentration.

-

Generate a calibration curve by creating a series of serial dilutions from the stock solution and measuring their absorbance using HPLC-UV or a UV-Vis spectrophotometer at the compound's λ_max.

-

Accurately dilute the filtered sample from step 3 into the concentration range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

4.5 Data Calculation and Reporting

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from curve (mg/mL)) × (Dilution Factor)

The results should be reported in a clear, tabular format, including the mean solubility and standard deviation for each solvent.

Table 3: Example Data Reporting Template

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| Methanol | 25.0 | [Insert Data] | [Insert Data] |

| Acetone | 25.0 | [Insert Data] | [Insert Data] |

| Toluene | 25.0 | [Insert Data] | [Insert Data] |

| [etc...] | 25.0 | [Insert Data] | [Insert Data] |

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with the rigorous, empirical data generated from the isothermal shake-flask method, researchers can make informed decisions regarding solvent selection. This knowledge is indispensable for optimizing synthetic procedures, developing robust purification protocols, and advancing formulation efforts in both academic and industrial settings. Accurate solubility data is not merely a physical constant; it is a critical enabler of scientific progress.

References

- Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.

-

Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(5753). Available at: [Link]

- Vermeire, F. H. et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.

- Paluch, A. S. et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning.

- Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH.

- Dunn, P. J. et al. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?.

- Unknown Author. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?.

-

Wikipedia. (n.d.). Solubility. Available at: [Link]

- Amofor. (2023). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation.

- Prat, D. et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17, 1517-1525.

- Unknown Author. (2015). Solubility.

- Unknown Author. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Technobis. (2023). The importance of solubility and how to collect it using dynamic methods.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- Amerigo Scientific. (n.d.). This compound (98%).

- Huber USA. (n.d.). Solubility determination and crystallization.

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available at: [Link]

- ChemSrc. (n.d.). 2,2-DIMETHYL-4-OXO-3,4-DIHYDRO-2H-PYRAN-6-CARBOXYLIC ACID | CAS 80866-93-9.

- ChemWhat. (n.d.). This compound CAS#: 80866-93-9.

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2,2-DIMETHYL-4-OXO-3,4-DIHYDRO-2H-PYRAN-6-CARBOXYLIC ACID | CAS 80866-93-9 [matrix-fine-chemicals.com]

- 5. chemwhat.com [chemwhat.com]

- 6. crystallizationsystems.com [crystallizationsystems.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

- 10. refp.cohlife.org [refp.cohlife.org]

- 11. Solubility determination and crystallization [huber-usa.com]

- 12. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 14. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 15. Solubility - Wikipedia [en.wikipedia.org]

- 16. d-nb.info [d-nb.info]

- 17. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 18. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. enamine.net [enamine.net]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the necessary steps from synthesis and crystallization to single-crystal X-ray diffraction analysis and the subsequent interpretation of the structural data. By leveraging data from analogous pyran derivatives, we present a predictive analysis of the expected structural features and their implications for the physicochemical properties and potential applications of this compound in drug discovery.

Introduction: The Significance of Pyran Scaffolds in Medicinal Chemistry

The pyran ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Derivatives of pyran have demonstrated potential as antimicrobial, anti-inflammatory, antiviral, and anticancer agents.[3][4][5] The subject of this guide, this compound (CAS No. 80866-93-9), is a molecule of interest due to its documented use as a photoprotective reagent and as a precursor to its butyl ester, a known mosquito repellent.[6]

Understanding the three-dimensional arrangement of atoms in the solid state is paramount in drug development. A crystal structure provides precise information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.[7][8] This knowledge is crucial for elucidating structure-activity relationships (SAR), optimizing pharmacokinetic properties, and guiding the design of new, more potent analogues. This guide will, therefore, present a comprehensive, albeit predictive, exploration of the crystal structure of this promising pyran derivative.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 80866-93-9 | [6] |

| Molecular Formula | C₈H₁₀O₄ | [6] |

| Molecular Weight | 170.16 g/mol | [6] |

| Melting Point | 170 °C (decomposes) | |

| Appearance | Solid | [6] |

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

The first and often most challenging step in crystal structure determination is obtaining high-quality single crystals. This process begins with the synthesis of the pure compound, followed by a systematic approach to crystallization.

Proposed Synthesis Route

While various methods exist for the synthesis of dihydropyrans, a common approach involves the cyclization of appropriate precursors.[9][10][11] A plausible route to this compound could be envisioned through a multi-step synthesis starting from commercially available materials. The final step would likely involve the hydrolysis of an ester precursor to yield the target carboxylic acid.

Experimental Protocol: Synthesis (Hypothetical)

-

Esterification: React a suitable pyran precursor with an appropriate alcohol under acidic conditions to form the corresponding ester.

-

Purification: Purify the crude ester product using column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a mixture of a suitable organic solvent (e.g., THF) and aqueous base (e.g., NaOH).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Acidification: Upon completion, cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., HCl) to a pH of ~2.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system to obtain the pure compound.

The Art of Crystallization

Growing single crystals suitable for X-ray diffraction requires careful control over nucleation and crystal growth.[12] The ideal crystal for diffraction is a single, non-twinned specimen with well-defined faces and dimensions typically in the range of 0.1 to 0.3 mm.[13]

Experimental Protocol: Crystallization

-

Solvent Screening: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a system where the compound has moderate solubility.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial.

-

Cover the vial with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.[12]

-

Store the vial in a vibration-free environment at a constant temperature.

-

-

Vapor Diffusion:

-

Hanging Drop: Place a small drop of the concentrated solution on a siliconized coverslip. Invert the coverslip over a well containing a solvent in which the compound is less soluble (the precipitant).

-

Sitting Drop: Place a larger volume of the concentrated solution in a well and surround it with a larger volume of the precipitant.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound at an elevated temperature.

-

Slowly cool the solution to room temperature or below to induce crystallization.[14]

-

Unveiling the Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline material.[7][15] The technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow: Data Collection and Structure Solution

Caption: Workflow for single-crystal X-ray diffraction analysis.

Key Steps in Structure Determination:

-

Data Collection: A suitable crystal is mounted on a goniometer and centered in the X-ray beam. A series of diffraction images are collected as the crystal is rotated.[16]

-

Data Processing: The intensities of the thousands of diffracted beams are measured and corrected for experimental factors. This process yields a list of reflection indices (h, k, l) and their corresponding intensities.

-